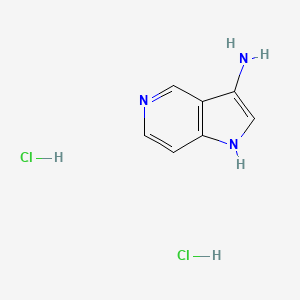
3-Amino-5-azaindole dihydrochloride
Overview
Description
3-Amino-5-azaindole Dihydrochloride (CAS# 1257535-49-1) is a research chemical . It has a molecular weight of 206.07 and a molecular formula of C7H9Cl2N3 . The IUPAC name for this compound is 1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES: C1=CN=CC2=C1NC=C2N.Cl.Cl . The InChI representation is InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, azaindoles have been used in the design of kinase inhibitors .Physical And Chemical Properties Analysis
The compound has a LogP value of 3.33030 . It has a topological polar surface area of 54.7 Å . The compound is canonicalized and has a covalently-bonded unit count of 3 .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
3-Amino-5-azaindole dihydrochloride, a derivative of 7-azaindoles, is utilized as a versatile building block in medicinal chemistry, acting as bioisosteres of indoles or purines. Its synthesis from nicotinic acid derivatives or 2,6-dichloropyridine, enhanced by microwave heating, is significant in the field. This process is beneficial for further functionalization in medicinal applications (Schirok, 2006).
Antimicrobial Activity
7-Azaindoles, related to this compound, exhibit notable antimicrobial activity. The synthesis of these compounds from 3-alkynyl-2-aminopyridines and their effectiveness against bacteria and yeasts, especially Cryptococcus neoformans, highlights their potential in antimicrobial therapies (Leboho et al., 2014).
Applications in Drug Delivery
Studies on 4-aminobenzoic acid-coated maghemite nanoparticles, incorporating 7-azaindoles, suggest their potential as magnetic carriers for drug delivery, particularly in oncological applications. The focus on highly cytotoxic cisplatin-like complexes involving 7-azaindoles, closely related to this compound, is an innovative approach in targeted cancer therapy (Štarha et al., 2014).
Bioactivity Against Protozoal Parasites
Azaindole derivatives, akin to this compound, have shown promising biological activity against the gastrointestinal protozoal parasite Giardia duodenalis. Their synthesis from dihalogenated aminopyridines and subsequent conversion to azaindole derivatives with triazole and quinoxaline substituents at C-5 is a crucial step in exploring their potential in treating protozoal infections (Leboho et al., 2015).
Anticancer Applications
The synthesis of 3-amino-1H-7-azaindole derivatives, structurally similar to this compound, has been developed for potential anticancer applications. These compounds, screened for antiproliferative activities against cancer cell lines, demonstrate the therapeutic potential of azaindole derivatives in oncology (Diao et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that research into azaindoles, including 3-Amino-5-azaindole Dihydrochloride, will continue to be a significant area of interest in the future.
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVIJQANARAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257535-49-1 | |
| Record name | 3-Amino-5-azaindole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)




Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)